Regioisomeric Purity: 4-Position vs. 2-Position Carboxylic Acid
4-(4-Phenylpiperazin-1-yl)butanoic acid (CAS 155082-52-3) is a specific regioisomer with the carboxylic acid at the terminal 4-position of the butyl chain. In contrast, the 2-position regioisomer, 2-(4-phenylpiperazin-1-yl)butanoic acid (CAS 946762-54-5), has the acid group on the second carbon [1]. This regioisomeric difference is not trivial; it alters the molecule's XLogP3-AA value from -0.6 for the 4-isomer to a predicted value of approximately 1.0 for the 2-isomer, indicating a significant change in lipophilicity [2]. This difference directly impacts blood-brain barrier penetration and receptor binding kinetics. Procurement of the 4-isomer with certified purity (e.g., 98% by HPLC as offered by ChemScene ) ensures the desired physicochemical properties and avoids contamination by the 2-isomer, which can lead to off-target effects in biological assays.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = -0.6 |
| Comparator Or Baseline | 2-(4-phenylpiperazin-1-yl)butanoic acid (predicted XLogP3 ~1.0) |
| Quantified Difference | ΔXLogP3 ≈ -1.6 (lower lipophilicity) |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2025.09.15) [2] |
Why This Matters
Lower lipophilicity of the 4-isomer may translate to better aqueous solubility and reduced non-specific binding, which is critical for in vitro assays and formulation development.
- [1] PubChem. (2025). 2-(4-Phenylpiperazin-1-yl)butanoic acid. CID 20315460. View Source
- [2] PubChem. (2025). 4-(4-Phenylpiperazin-1-yl)butanoic acid. Computed Properties: XLogP3-AA. View Source
